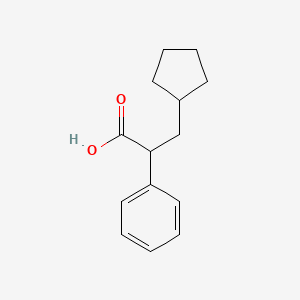

3-Cyclopentyl-2-phenylpropanoic acid

Description

3-Cyclopentyl-2-phenylpropanoic acid is a substituted propanoic acid derivative featuring a cyclopentyl group at the third carbon and a phenyl group at the second carbon of the propanoic acid backbone. The cyclopentyl and phenyl substituents likely influence its lipophilicity, reactivity, and biological activity compared to simpler propanoic acid derivatives.

Properties

IUPAC Name |

3-cyclopentyl-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-14(16)13(10-11-6-4-5-7-11)12-8-2-1-3-9-12/h1-3,8-9,11,13H,4-7,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAGYLGFTIMREW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595258 | |

| Record name | 3-Cyclopentyl-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4355-50-4 | |

| Record name | 3-Cyclopentyl-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-2-phenylpropanoic acid typically involves the reaction of cyclopentyl bromide with phenylacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide ion is replaced by the phenylacetic acid moiety. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. One such method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-2-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., Br2, Cl2), Nitrating agents (e.g., HNO3/H2SO4)

Major Products Formed:

Oxidation: Ketones, Carboxylic acids

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives of the phenyl ring

Scientific Research Applications

3-Cyclopentyl-2-phenylpropanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-Cyclopentyl-2-phenylpropanoic acid and related compounds:

Key Observations :

- Substituent Effects: The cyclopentyl group in 3-Cyclopentylpropionic acid increases lipophilicity compared to unsubstituted propanoic acid.

- Thiophene vs. Phenyl: Replacing phenyl with thiophene (as in 2-(thiophen-2-yl)propanoic acid) introduces sulfur, which may alter electronic properties and metabolic stability .

Reactivity and Hazards

Comparison : The target compound’s phenyl and cyclopentyl groups may reduce reactivity compared to aldehydes (e.g., 3-Hydroxy-2,2-dimethylpropanal), which are typically more electrophilic.

Cyclopentyl-Containing Compounds

- 3-Cyclopentylpropionic Acid : Used in research and development, suggesting utility in synthesizing bioactive molecules or studying lipid interactions .

- Synonym in : A structurally complex analog (3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-...]propanoic acid) implies cyclopentyl groups are leveraged in drug design, possibly for receptor binding or metabolic stability .

Phenyl vs. Thiophene Derivatives

- Phenyl groups enhance aromatic interactions in drug-receptor binding, whereas thiophene’s sulfur atom may participate in hydrogen bonding or redox reactions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-Cyclopentyl-2-phenylpropanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves multi-step reactions, such as condensation of cyclopentyl precursors with phenyl-containing aldehydes, followed by reduction (e.g., NaBH₄) and acid-catalyzed hydrolysis . Optimization includes adjusting catalyst concentration (e.g., HCl for hydrolysis), temperature control (e.g., 0–5°C for sensitive intermediates), and solvent selection (e.g., THF for improved solubility). Continuous flow processes may enhance scalability .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodology : Column chromatography using silica gel with a gradient elution (hexane:ethyl acetate) effectively separates the compound from byproducts. Recrystallization in ethanol/water mixtures improves purity, while HPLC (C18 column, acetonitrile/water mobile phase) ensures analytical-grade purity (>98%) .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

- Methodology :

- NMR : ¹H NMR (CDCl₃) should show cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) and phenyl protons (δ 7.2–7.4 ppm, multiplet).

- FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) confirm functional groups.

- HRMS : Exact mass (e.g., calculated for C₁₄H₁₈O₂: 218.1307) validates molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

- Methodology :

- Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., COX-2 inhibition for anti-inflammatory studies) .

- Isomer Purity : Chiral HPLC (e.g., Chiralpak AD-H column) distinguishes enantiomers, as biological activity may vary between stereoisomers .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values from independent studies .

Q. What strategies are effective for designing derivatives of this compound to enhance its pharmacokinetic properties?

- Methodology :

- Esterification : Replace the carboxylic acid with a methyl ester to improve membrane permeability.

- Bioisosteric Replacement : Substitute cyclopentyl with adamantyl groups to modulate lipophilicity .

- Prodrug Design : Conjugate with PEG or amino acids to enhance solubility and bioavailability .

Q. What analytical methods are critical for differentiating positional isomers or regioisomers of this compound?

- Methodology :

- NOESY NMR : Detects spatial proximity between cyclopentyl and phenyl groups to confirm substitution patterns.

- X-ray Crystallography : Resolves absolute configuration and steric hindrance effects .

- Tandem MS/MS : Fragmentation patterns distinguish isomers based on unique cleavage pathways .

Q. How can computational modeling guide the study of this compound’s interaction with biological targets?

- Methodology :

- Molecular Docking (AutoDock Vina) : Predict binding affinity to enzymes (e.g., cyclooxygenase) by simulating ligand-receptor interactions.

- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories to identify key residues for mutagenesis studies .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl during hydrolysis) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.